molecular formula C18H16ClN3O3S2 B2666264 N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 801273-13-2

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2666264
CAS No.: 801273-13-2
M. Wt: 421.91
InChI Key: KKJZMUSEQQQNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a benzothiazole ring and a pyrrolidine sulfonyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in modulating biological activity through interactions with enzymes or receptors. The pyrrolidine sulfonyl group introduces a sulfonamide linkage, which is frequently utilized in drug design to improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-13-8-7-12(11-16(13)27(24,25)22-9-3-4-10-22)17(23)21-18-20-14-5-1-2-6-15(14)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJZMUSEQQQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Structural Overview

The compound features a benzothiazole moiety, which is known for its pharmacological relevance. The presence of the pyrrolidine sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of similar compounds, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Benzothiazole derivatives are recognized for their ability to inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that certain benzothiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). For instance, compounds derived from similar structures showed IC50 values of 4.53 µM and 5.85 µM against colorectal carcinoma cell lines (HCT116), suggesting significant anticancer activity .

Antitubercular Activity

Given the global challenge posed by tuberculosis, the search for effective antitubercular agents is critical. Compounds like this compound have been assessed for their ability to inhibit Mycobacterium tuberculosis.

Case Study: In Vivo Evaluation

Research involving similar compounds revealed that active derivatives were effective in inhibiting vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, crucial for the survival of the bacteria . These findings suggest that such compounds could serve as potential leads in developing new antitubercular therapies.

Molecular Targets

The sulfonamide group is known to interact with bacterial enzymes involved in cell wall synthesis and other metabolic pathways, leading to bactericidal or bacteriostatic effects. Additionally, the compound may inhibit key enzymes involved in cancer cell metabolism .

Summary Table of Applications

ApplicationActivity TypeMIC/IC50 ValuesTarget Organisms/Cells
AntimicrobialBacterial InhibitionAs low as 1.27 µMGram-positive and Gram-negative bacteria
AnticancerCell Proliferation Inhibition4.53 µM - 5.85 µMColorectal carcinoma (HCT116)
AntitubercularMycobacterial InhibitionNot specifiedMycobacterium tuberculosis

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide, it is compared to structurally related compounds from published literature and patents. Key differences in substituents, bioactivity, and physicochemical properties are highlighted below.

Structural Analogues from Indapamide Derivatives

The synthesis of indapamide derivatives, such as 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (compounds 1–20), shares structural similarities with the target compound. Both feature a 4-chloro-3-sulfamoylbenzamide backbone. However, critical distinctions include:

  • Heterocyclic Substituent: The target compound employs a benzothiazole ring, whereas indapamide derivatives use a 2-methyl-2,3-dihydroindole group.
  • Sulfonamide Group : The pyrrolidine sulfonyl group in the target compound differs from the thiourea-linked sulfonamides in indapamide derivatives. Pyrrolidine’s cyclic amine may reduce metabolic oxidation compared to linear alkyl chains in indapamide analogues .

Patent-Based Sulfonamide Compounds

Example 53 from the patent FASCICULE DE BREVET D’INVENTION describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key comparisons include:

  • Core Structure : Both compounds incorporate sulfonamide-linked aromatic systems. However, the patent compound features a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one moiety, which confers distinct kinase inhibitory activity.
  • Substituent Effects: The fluorophenyl and chromenone groups in the patent compound enhance lipophilicity and target selectivity for kinases, whereas the benzothiazole in the target molecule may prioritize interactions with DNA or proteases .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to indapamide derivatives, involving sulfonylation of a benzamide precursor. However, the benzothiazole coupling step may require specialized reagents (e.g., Lawesson’s reagent) to form the heterocyclic ring .
  • Pharmacokinetics : The pyrrolidine sulfonyl group may confer improved metabolic stability over indapamide’s thiourea linkage, which is prone to hydrolysis. However, the patent compound’s fluorinated groups likely enhance blood-brain barrier penetration, a feature absent in the target molecule .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24_{24}H20_{20}ClN3_{3}O3_{3}S2_{2}
Molecular Weight 498.0 g/mol
CAS Number 1021021-21-5

The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The sulfonamide group is believed to inhibit key enzymes involved in various metabolic pathways, disrupting cellular functions that lead to therapeutic effects.

Potential Molecular Targets:

  • Enzymes : Inhibition of bacterial enzymes involved in cell wall synthesis.
  • Receptors : Binding to receptors involved in signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens.

Antitumor Activity

Studies have demonstrated that this compound may possess antitumor properties. It has been evaluated for its effectiveness against different cancer cell lines, showing potential as an anticancer agent through the induction of apoptosis and inhibition of tumor growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antitumor Studies :
    • In vitro studies on various cancer cell lines showed that this compound induced significant cytotoxicity, with IC50 values indicating potent antitumor activity . The mechanism was linked to cell cycle arrest and apoptosis induction.
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds revealed that modifications to the benzothiazole ring and the sulfonamide group significantly influenced biological activity. This information aids in the rational design of more potent derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.